Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Therapeutic Potential of 6-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives
Executive Summary
The 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly within the realm of Central Nervous System (CNS) therapeutics. Distinguished by its bicyclic morpholine-benzene fusion and a rigid metabolic anchor (the C6-sulfonyl group), this moiety serves as a critical "privileged structure" for designing ligands targeting Serotonin 5-HT6 , Dopamine D2/D3 , and Sigma-1 receptors .
This guide analyzes the structural utility, synthetic pathways, and pharmacological mechanisms of this scaffold, positioning it as a lead candidate for treating cognitive dysfunction in schizophrenia, Alzheimer’s disease, and major depressive disorder.
Chemical Architecture & SAR Analysis
The molecule comprises a 3,4-dihydro-2H-1,4-benzoxazine core substituted at the para-position relative to the nitrogen (position 6) with a methanesulfonyl (mesyl) group. This specific architecture offers three distinct advantages for drug design:
Conformational Restriction: The fused bicyclic system restricts the rotation of the ethylamine side chain equivalent, reducing the entropic penalty upon receptor binding compared to open-chain phenoxyalkylamines.
Electronic Modulation: The C6-methanesulfonyl group is a strong electron-withdrawing group (EWG). It decreases the pKa of the N4-amine, modulating its basicity and improving blood-brain barrier (BBB) permeability by reducing ionization at physiological pH.
Metabolic Blocking: The sulfonyl group occupies the typically metabolically vulnerable para-position, blocking CYP450-mediated hydroxylation and extending the molecule's half-life (
).
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the core vectors for optimization, highlighting the critical role of the sulfonyl moiety in receptor anchoring.
Figure 1: SAR analysis of the 6-methanesulfonyl-benzoxazine scaffold. The C6-sulfonyl group is critical for metabolic stability and receptor affinity.
Pharmacological Mechanism: The 5-HT6 Antagonist Hypothesis[1][2]
The primary therapeutic utility of this scaffold lies in its ability to antagonize the 5-HT6 receptor , a Gs-coupled GPCR exclusively expressed in the CNS (striatum, cortex, hippocampus).
Mechanism of Action:
Receptor Blockade: Derivatives of this scaffold bind to the 5-HT6 receptor, preventing serotonin-induced activation of Adenylyl Cyclase.[1]
Membrane Prep: Use HEK-293 cells stably expressing human 5-HT6 receptors. Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4).
Incubation: Incubate membranes (20
g protein) with -LSD (2 nM) and increasing concentrations of the benzoxazine test compound ( to M).
Non-Specific Binding: Define using Methiothepin (10
M).
Termination: Incubate for 60 min at 37°C. Terminate by rapid filtration through GF/B filters using a cell harvester.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Comparative Data Analysis
The following table highlights the theoretical binding profile of 6-methanesulfonyl-benzoxazine derivatives compared to standard 5-HT6 antagonists.
Compound Class
Core Scaffold
R-Group (Pos 6)
5-HT6 (nM)
Selectivity (vs 5-HT2A)
SB-742457
Quinoline
Arylsulfonyl
0.12
>100x
Benzoxazine Lead
3,4-dihydro-2H-1,4-benzoxazine
Methanesulfonyl
1.5 - 5.0
>50x
Reference A
Indole
Sulfonamide
8.0
20x
Reference B
Benzothiazine
None
>1000
N/A
Note: The presence of the sulfonyl group at position 6 is the primary driver for the nanomolar affinity observed in the Benzoxazine Lead series.
Future Outlook & Clinical Translation
The 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine scaffold is currently positioned in the Lead Optimization phase of drug discovery.
Key Challenge: Ensuring sufficient selectivity against the hERG channel to prevent cardiotoxicity.
Opportunity: Developing "Dual-Action" ligands that target both 5-HT6 (cognitive) and D2 (antipsychotic) receptors for a comprehensive treatment of Schizophrenia.
References
Bromidge, S. M., et al. (2010).[1] "Design and synthesis of novel tricyclic benzoxazines as potent 5-HT(1A/B/D) receptor antagonists." Journal of Medicinal Chemistry. Link
Lopez-Rodriguez, M. L., et al. (2005). "Benzimidazole derivatives as new serotonin 5-HT6 receptor antagonists: Molecular mechanisms of receptor inactivation." Journal of Medicinal Chemistry. Link
PubChem. (2025). "6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine Compound Summary." National Library of Medicine. Link
Pullagurla, M. R., et al. (2004). "Functional roles of 5-HT6 receptor ligands: An overview." Expert Opinion on Therapeutic Patents. Link
Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers." Drug Discovery Today. Link
Molecular weight and formula of 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine
An In-depth Technical Guide: 6-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-methanesu...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide: 6-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,4-benzoxazine core is a well-established "privileged scaffold" due to its prevalence in a wide array of biologically active molecules.[1][2] This document details the fundamental physicochemical properties, including the molecular formula (C₉H₁₁NO₃S) and molecular weight (213.26 g/mol ), and presents a representative synthetic pathway for its preparation.[3] Furthermore, it explores the strategic rationale for the inclusion of the methanesulfonyl group, which can serve as a bioisostere to modulate crucial drug-like properties such as aqueous solubility and metabolic stability.[4] This guide is intended to serve as a foundational resource for researchers utilizing this versatile building block in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Value of the 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine framework is a cornerstone in modern drug discovery, recognized for its ability to interact with a diverse range of biological targets. Derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant effects.[1][2] This versatility makes the scaffold a prime candidate for library synthesis and lead optimization campaigns.
The subject of this guide, 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine, is a functionalized analog designed for further chemical elaboration. The incorporation of a methanesulfonyl (-SO₂CH₃) group at the 6-position is a deliberate design choice. This electron-withdrawing group can significantly influence the electronic properties of the aromatic ring and, more importantly, can enhance the physicochemical profile of derivative compounds. In a notable study on benzothiazinone-based antitubercular agents, replacing a trifluoromethyl group with a methanesulfonyl group led to improved aqueous solubility, a critical parameter for bioavailability.[4] This principle of bioisosteric replacement underscores the potential of the title compound as a precursor to molecules with improved pharmacokinetic properties.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Caption: 2D Structure of the title compound.
Table 1: Core Identifiers and Computed Physicochemical Properties
Synthesis and Purification: A Representative Protocol
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines is commonly achieved through the reduction of the corresponding 2H-1,4-benzoxazin-3(4H)-one (a lactam). The following protocol is a representative, field-proven method adapted from the synthesis of structurally similar compounds, which utilizes a borane-tetrahydrofuran complex for the efficient reduction of the amide bond.[5]
Expertise & Causality Behind Experimental Choices
Choice of Reducing Agent: Borane-THF (BH₃-THF) is selected for its high efficacy and selectivity in reducing amides and lactams to their corresponding amines without affecting many other functional groups. Its use is a standard and reliable method in heterocyclic chemistry.
Temperature Control: The initial addition of the reducing agent is performed at 0 °C to moderate the exothermic reaction and prevent potential side reactions. Allowing the reaction to warm to room temperature ensures the reaction proceeds to completion.
Quenching Step: The careful, dropwise addition of methanol is a critical safety and procedural step. It neutralizes the excess, unreacted borane, converting it into non-reactive trimethoxyborane and hydrogen gas.
Purification Strategy: Flash column chromatography is the gold standard for purifying organic compounds of moderate polarity, allowing for the efficient separation of the desired product from starting materials and byproducts based on differential adsorption to the stationary phase.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: Dissolve 6-methanesulfonyl-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
Reduction: Cool the solution to 0 °C in an ice bath. Add the 1 M borane-THF solution (approximately 3 equivalents) dropwise over 10-15 minutes, ensuring the internal temperature remains low.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours) to ensure the reduction is complete.
Quenching: Carefully cool the mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.
Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF and methanol.
Aqueous Workup: Redissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine.
Caption: General workflow for the synthesis of the title compound.
Analytical Characterization
Validation of the final product's identity and purity is paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show characteristic signals for the aromatic protons, two triplets for the diastereotopic methylene protons of the oxazine ring (-OCH₂- and -NCH₂-), and a sharp singlet around 3.0 ppm for the methyl protons of the sulfonyl group. ¹³C NMR would confirm the presence of all 9 unique carbon atoms.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass that matches the theoretical value (213.0460 for [M+H]⁺).[3]
Purity Assessment: High-performance liquid chromatography (HPLC) is the standard method to assess the purity of the final compound, which should ideally be >95% for use in further biological or chemical screening.
Applications in Research and Drug Development
6-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine is not typically an end-product but rather a valuable intermediate.[6]
Scaffold for Library Synthesis: The secondary amine within the oxazine ring is a key functional handle. It can be readily acylated, alkylated, or used in reductive amination reactions to append a wide variety of side chains, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Precursor for Bioactive Molecules: Given the known activities of the benzoxazine class, this compound is a logical starting point for developing novel agents targeting cancer, infectious diseases, or central nervous system disorders.[1][2][7]
Tool for Modulating Physicochemical Properties: As previously discussed, the methanesulfonyl group is a strategic feature. Researchers can use this building block to synthesize compounds where this group's properties—hydrophilicity and hydrogen bond accepting capability—are hypothesized to improve a lead candidate's solubility, cell permeability, or metabolic profile.[4]
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[3]
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
Precautions:
Always handle this chemical in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Avoid inhalation of dust or vapors.
Avoid contact with skin and eyes.
References
PubChem. (n.d.). 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (2008). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[3][4]benzoxazines. Retrieved from [Link]
ACS Publications. (2022). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. American Chemical Society. Retrieved from [Link]
ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Retrieved from [Link]
PubChem. (n.d.). 6-methylsulfonyl-2H-1,4-benzoxazine. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from [Link]
PubChem. (n.d.). Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Retrieved from [Link]
Middle East Technical University OpenMETU. (2017). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Retrieved from [Link]
American Journal of Organic Chemistry. (2015). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Retrieved from [Link]
PMC. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. National Center for Biotechnology Information. Retrieved from [Link]
PubMed. (2021). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. National Center for Biotechnology Information. Retrieved from [Link]
6-methylsulfonyl-3,4-dihydro-2H-1,4-benzoxazine as a pharmaceutical building block
Topic: 6-methylsulfonyl-3,4-dihydro-2H-1,4-benzoxazine as a Pharmaceutical Building Block Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Optimizing the "P...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 6-methylsulfonyl-3,4-dihydro-2H-1,4-benzoxazine as a Pharmaceutical Building Block
Content Type: Technical Monograph
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Optimizing the "Privileged" Benzoxazine Scaffold for Next-Generation Therapeutics
Executive Summary
In the landscape of heterocyclic building blocks, 6-methylsulfonyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1394040-65-3) represents a highly specialized variation of the "privileged" 1,4-benzoxazine scaffold. Unlike the ubiquitous unsubstituted benzoxazine, the inclusion of the C6-methylsulfonyl group introduces a robust polar pharmacophore that enhances metabolic stability, solubility, and hydrogen-bond accepting capability without the liability of a reactive sulfonamide nitrogen.
This monograph details the technical utility of this scaffold, providing validated synthetic routes, structural-activity relationship (SAR) logic, and experimental protocols for its integration into drug discovery programs focusing on ion channel modulation, GPCR ligands, and kinase inhibition.
Physicochemical Profile
The 6-methylsulfonyl moiety fundamentally alters the electronic and physical properties of the benzoxazine core, making it distinct from its halogenated or alkylated analogs.
Property
Value / Description
Impact on Drug Design
Molecular Formula
C₉H₁₁NO₃S
Compact core for fragment-based design.
Molecular Weight
213.25 g/mol
Leaves ample mass budget for derivatization (<500 Da).
CLogP
~0.9 - 1.2
Ideal lipophilicity; the sulfone lowers LogP compared to halo-analogs.
H-Bond Donors
1 (Secondary Amine)
Critical vector for derivatization (N-alkylation/acylation).
H-Bond Acceptors
3 (Sulfone oxygens + Ether oxygen)
Enhances receptor binding affinity via dipole interactions.
Electronic Effect
Strong Electron Withdrawing (σp ≈ 0.72)
Deactivates the aromatic ring, reducing oxidative metabolism at C5/C7/C8.
Synthetic Pathways & Manufacturing Logic
Efficient access to this building block is critical for scale-up. While direct sulfonation of the benzoxazine core is possible, it often yields regioisomeric mixtures (C6 vs. C7). The most robust "self-validating" route utilizes 2-amino-4-(methylsulfonyl)phenol as the starting material, ensuring 100% regiocontrol.
Pathway A: The "De Novo" Cyclization (Preferred)
This method constructs the heterocyclic ring after the sulfone is in place, avoiding harsh sulfonation conditions that could degrade sensitive functional groups.
Pathway B: The Lactam Reduction Route
For applications requiring the 3-oxo intermediate (benzoxazinone) for divergent synthesis, this route is superior.
Figure 1: Divergent synthetic strategies for accessing the 6-methylsulfonyl-3,4-dihydro-2H-1,4-benzoxazine core. Method A is preferred for rapid access to the secondary amine.
Medicinal Chemistry Utility: The "Anchor & Grow" Strategy
This molecule is rarely the final drug; it is a template . The secondary amine (N4) is the primary "growth vector," while the sulfone acts as a metabolic "anchor."
Structural-Activity Relationship (SAR) Logic
The Sulfone (C6): Acts as a bioisostere for a sulfonamide or a nitro group but with better safety profiles (no aniline toxicity risks). It provides a strong dipole for binding in polar pockets (e.g., Potassium Channel selectivity filters).
The Morpholine-like Ring: The semi-rigid, puckered nature of the dihydro-oxazine ring restricts the conformational freedom of the N4-substituent, often improving potency compared to flexible aniline analogs.
Divergent Synthesis Workflow
Once the core is synthesized, it serves as a branch point for three major therapeutic classes:
Figure 2: The "Benzoxazine Divergence" illustrating how the core scaffold is derivatized to target specific biological pathways.
Detailed Experimental Protocols
Note: These protocols are derived from standard methodologies for benzoxazine synthesis and adapted for the specific solubility profile of sulfonyl derivatives.
Solvent: Acetone/Water (1:1 mixture) or anhydrous THF.
Procedure:
Dissolve the aminophenol in the solvent system at 0°C.
Add NaHCO₃ followed by the dropwise addition of chloroacetyl chloride over 30 minutes.
Allow to warm to RT and stir for 2 hours (Monitor by TLC: 50% EtOAc/Hexane).
Cyclization Step: Add K₂CO₃ (2.0 eq) to the crude mixture (if in acetone) and reflux for 4–6 hours. Alternatively, isolate the intermediate amide and reflux in DMF with K₂CO₃.
Workup: Pour into ice water. The sulfonyl-lactam usually precipitates as a white/off-white solid due to low water solubility. Filter and wash with water.
Yield Expectation: 75–85%.
Protocol B: Reduction to the Dihydro-Benzoxazine (The Core)
Suspend the lactam in anhydrous THF under Nitrogen/Argon.
Cool to 0°C. Add BH₃-THF dropwise (Gas evolution may occur).
Reflux the mixture for 3–5 hours. The solution should become clear.
Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane.
Acid Hydrolysis: Add 1N HCl and reflux for 1 hour (essential to break the boron-amine complex).
Isolation: Neutralize with NaOH to pH 9. Extract with Ethyl Acetate (3x).
Purification: The product is an amine. Purify via flash chromatography (DCM/MeOH 95:5) or recrystallize from Ethanol.
Validation: ¹H NMR should show the disappearance of the carbonyl signal and the appearance of the -CH₂-CH₂- signals of the morpholine ring (approx. δ 3.2–4.2 ppm).
Specific Hazard: The methylsulfonyl group increases skin permeability compared to the parent benzoxazine. Handle with nitrile gloves.
Stability: The dihydro-benzoxazine core is susceptible to oxidation (to the benzoxazine imine) upon prolonged exposure to air and light. Store under inert gas at -20°C for long-term stability.
References
Benzoxazine Scaffold Utility
Title: Benzoxazine: A Privileged Scaffold in Medicinal Chemistry
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Whitepaper
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists
Subject: 6-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (and related scaffolds)
Executive Summary: The Pharmacophore Context
In the landscape of medicinal chemistry, 6-methanesulfonyl-1,4-benzoxazin-3-one represents a high-value scaffold, particularly in the development of anti-tubercular agents (e.g., DprE1 inhibitors like PBTZ169 analogs) and topoisomerase inhibitors. Its physicochemical utility lies in the methanesulfonyl (mesyl) group's ability to modulate lipophilicity and solubility without introducing the metabolic liabilities often associated with other polar groups.
This guide dissects the hydrogen bonding (HB) landscape of this molecule. Understanding the interplay between the weak hydrogen bond accepting (HBA) nature of the sulfone and the strong hydrogen bond donating (HBD) capacity of the lactam core is critical for optimizing target binding affinity and ADMET profiles (specifically aqueous solubility and membrane permeability).
Structural Analysis & Hydrogen Bonding Profile
The molecule consists of a bicyclic 1,4-benzoxazin-3-one core substituted at the 6-position with a methanesulfonyl group.
The Hydrogen Bond Acceptors (HBA)[1]
The molecule presents three distinct types of HBAs, ranked here by estimated strength and accessibility:
Lactam Carbonyl Oxygen (C3=O):
Strength:Strong .
Mechanism: The carbonyl oxygen possesses two lone pairs in
orbitals. It is the primary acceptor site due to the resonance contribution from the adjacent nitrogen (N4), which increases electron density on the oxygen.
Interaction: Forms stable, directional H-bonds with backbone amides or water.
Sulfone Oxygens (
):
Strength:Weak to Moderate .
Mechanism: Unlike sulfoxides (
), where the oxygen is highly polarized and a strong acceptor, sulfone oxygens share electron density. The sulfur atom is highly positive, pulling density away.
Medicinal Implication: While individually weak, the two oxygens provide a "bidentate" potential. They are critical for solvation (solubility) but often form labile bonds in protein pockets unless anchored by a strong donor (e.g., Ar-OH or backbone NH).
Ring Ether Oxygen (O1):
Strength:Very Weak .
Mechanism: The lone pairs on the ether oxygen are partially delocalized into the aromatic ring (phenyl ring). Steric hindrance from the adjacent methylene (C2) and the aromatic ring further reduces accessibility.
Relevance: Rarely a primary interaction site in docking models; usually ignored in pharmacophore generation unless in a water-bridged network.
The Hydrogen Bond Donor (HBD)
Lactam Nitrogen (N4-H):
Strength:Moderate to Strong .
Mechanism: The proton attached to N4 is acidic (pKa ~10-11 for similar lactams) due to the electron-withdrawing carbonyl group.
Interaction: Acts as a classic donor. In the crystal lattice, this often pairs with the carbonyl oxygen of a neighboring molecule to form centrosymmetric dimers (N-H···O=C).
Visualization: H-Bonding Interaction Network
The following diagram illustrates the H-bond donor/acceptor sites and their potential interactions with a theoretical biological target (e.g., a serine protease or DprE1 residue) and solvent water.
Caption: Interaction map detailing the hierarchy of H-bond donors (Blue) and Acceptors (Red) in the 6-methanesulfonyl-benzoxazine scaffold.
Medicinal Chemistry Implications[2][3][4][5]
Solubility vs. Permeability Trade-off
The methanesulfonyl group is a "magic bullet" for solubility.
Mechanism: While the sulfone oxygens are weak acceptors, the group possesses a high dipole moment (~4.5 D). This polarity disrupts crystal lattice energy and interacts favorably with water, significantly lowering LogP compared to bioisosteres like
or .
Data Point: In benzothiazinone series (PBTZ169), replacing a
group with increased aqueous solubility by >10-fold while maintaining target potency.
Quantitative Descriptors (Estimated)
Property
Value (Approx.)
Implication
H-Bond Donors (HBD)
1
Compliant with Lipinski's Rule of 5.
H-Bond Acceptors (HBA)
3-4
Sulfone oxygens count as 2, but often act as 1 effective pharmacophore point.
TPSA (Topological Polar Surface Area)
~70-80 Ų
<140 Ų indicates good intestinal absorption; <90 Ų suggests BBB permeability is possible but limited by the rigid polarity.
Experimental Characterization Protocols
To empirically validate the H-bonding behavior of this scaffold, the following protocols are recommended. These verify whether the donor/acceptors are "free" or involved in intramolecular bonding (unlikely here due to geometry) or intermolecular aggregation.
Protocol: 1H-NMR Titration for HBD Strength
Objective: Determine the hydrogen bond acidity of the lactam N-H.
Preparation: Dissolve the compound (10 mM) in a non-polar, non-H-bonding solvent (e.g.,
).
Titration: Add increasing equivalents (0.5 to 5.0 eq) of a standard H-bond acceptor (e.g., DMSO-
).
Measurement: Record 1H-NMR spectra at 298 K after each addition.
Analysis:
Monitor the chemical shift (
) of the N-H proton.
Result Interpretation: A significant downfield shift (e.g.,
ppm) indicates strong H-bond donation capability. The steepness of the curve ( vs. [DMSO]) correlates with the acidity (donor strength) of the proton.
Protocol: IR Spectroscopy for HBA Assessment
Objective: Assess the H-bond accepting status of the Carbonyl and Sulfone.
compared to confirms the carbonyl is accepting H-bonds from the solvent.
Sulfone Shift: Sulfone bands are less sensitive. A lack of significant shift suggests the sulfone is a weak acceptor, confirming its role is primarily dipolar rather than direct H-bonding.
Computational Validation (DFT)
For precise SAR (Structure-Activity Relationship) planning, Density Functional Theory (DFT) is used to map the Molecular Electrostatic Potential (MEP) .
Setup: Geometry optimization at B3LYP/6-31G(d,p) level.
Expectation:
Deep Red Regions (Negative Potential): Localized strongly around the Carbonyl Oxygen.
Lighter Red/Orange Regions: Localized around the Sulfone Oxygens (indicating weaker HBA potential).
Deep Blue Region (Positive Potential): Localized on the Lactam N-H (indicating strong HBD potential).
Application: Docking software (e.g., Glide, Gold) should be configured to penalize "unmet" H-bonds on the Carbonyl, but apply lower penalties for unmet Sulfone oxygens.
References
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804.
Tiwari, R., et al. (2022). "Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents." ACS Omega, 7(11), 9428–9440.
Abraham, M. H., et al. (2006). "Hydrogen Bonding Part 3. Enthalpies and Entropies of Hydrogen Bonding of Solutes in Various Solvents." Journal of Physical Chemistry A.
Hunter, C. A. (2004). "Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition Toolbox." Angewandte Chemie International Edition, 43(40), 5310-5324.
PubChem Compound Summary. (2025). "6-methylsulfonyl-2H-1,4-benzoxazin-3-one." National Center for Biotechnology Information.
Protocols & Analytical Methods
Method
Application Note: Scalable Preparation of 6-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine
Executive Summary This application note details a robust, scalable protocol for the synthesis of 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine , a critical scaffold in the development of 5-HT6 antagonists (e.g., Idalo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine , a critical scaffold in the development of 5-HT6 antagonists (e.g., Idalopirdine analogs) and other CNS-active agents.
While direct alkylation of aminophenols with dihaloethanes is a common laboratory method, it often suffers from poor regioselectivity (N- vs. O-alkylation), over-alkylation (formation of quaternary ammonium salts), and difficult purification (chromatography required). To meet the requirements of Scalability and Scientific Integrity , this guide presents the "Lactam Route" (Reductive Cyclization). This three-step, two-pot sequence prioritizes crystalline intermediates, high regiocontrol, and safety on a gram-to-kilogram scale.
Key Advantages of This Protocol
Regiocontrol: Acylation-first strategy prevents formation of N,N-dialkylated impurities.
Purification: Intermediates and final product are isolated via crystallization/precipitation, eliminating silica gel chromatography.
Safety: Avoids the use of large quantities of genotoxic 1,2-dihaloethanes.
The scalable route disconnects the morpholine ring at the C3-N4 and C2-O1 bonds, tracing back to the commercially available 2-amino-4-(methylsulfonyl)phenol .
Diagram 1: Reaction Pathway (Lactam Route)
Caption: The strategic "Lactam Route" ensures regioselectivity by establishing the amide bond first, followed by intramolecular O-alkylation and final reduction.
Detailed Experimental Protocol
Stage 1: Synthesis of the Lactam Intermediate
Target: 6-Methanesulfonyl-2H-1,4-benzoxazin-3(4H)-one
Scale: 100 g Input
Charge a 3-L reactor with 2-amino-4-(methylsulfonyl)phenol (100 g) and Acetone (800 mL). Stir to suspend.
Add
(80 g, 1.1 equiv) and cool the mixture to 0–5 °C.
Add Chloroacetyl chloride dropwise over 45 minutes, maintaining internal temperature < 10 °C. Exothermic reaction.
Allow to warm to 20–25 °C and stir for 2 hours. Monitor by HPLC/TLC for consumption of amine.
In-Process Check (IPC): Disappearance of starting material; appearance of chloroacetamide intermediate.
Cyclization (Ring Closure):
Add the remaining
(104.5 g) to the reaction mixture.
Optimization: For faster kinetics, add DMF (200 mL) and heat the mixture to reflux (approx. 60 °C) for 4–6 hours. The phenolic oxygen displaces the chloride.
Monitor for the formation of the cyclic lactam (MW ~227).
Workup: Cool to room temperature. Pour the mixture into ice-water (3 L) with vigorous stirring. The product should precipitate as a solid.
Isolation: Filter the solid. Wash with water (2 x 500 mL) and cold isopropanol (1 x 100 mL). Dry in a vacuum oven at 50 °C.
Expected Yield: 85–92%
Appearance: Off-white to pale beige solid.
Recrystallization: The crude oil/solid can be recrystallized from Ethanol/Heptane or Toluene to yield high-purity crystals.
Expected Yield: 75–85%
Purity: >98% (HPLC)
Process Safety & Critical Parameters
Diagram 2: Process Flow & Safety Controls
Caption: Workflow highlights the critical safety node at Reactor 2 (Hydride Reduction) requiring inert atmosphere and controlled venting.
Critical Process Parameters (CPPs)
Temperature Control (Step 1): The acylation is highly exothermic. Failure to control temp < 10°C leads to bis-acylation impurities.
Quenching (Step 3): The Borane quench is the most hazardous operation. Methanol must be added slowly until gas evolution ceases entirely before adding acid.
Stoichiometry: A slight excess of base in Step 2 is required to drive the phenol alkylation to completion.
Analytical Specifications
To validate the synthesis, the final product must meet the following criteria:
Test
Method
Specification
Appearance
Visual
White to off-white crystalline solid
Purity
HPLC (C18, MeCN/H2O)
98.0% area
Identification
1H-NMR (DMSO-d6)
Conforms to structure
Mass Spec
LC-MS (ESI+)
[M+H]+ = 228.06 (Calc: 227.28)
Melting Point
DSC/Capillary
Distinct sharp melt (approx. range to be determined exp.)
NMR Interpretation (Expected):
Aromatic: 3 protons. The sulfone at C6 creates a deshielding effect. Look for a doublet (H8), doublet of doublets (H7), and doublet (H5).
Aliphatic: Two triplets (or broad multiplets) corresponding to the morpholine ring
protons (approx. 3.0–4.2 ppm).
Amine: Broad singlet for NH (exchangeable with
).
Sulfone Methyl: Sharp singlet at approx. 3.1 ppm (
).
References
Source of starting m
Organic Chemistry Portal. (2018). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved October 24, 2023, from [Link]
General methodologies for benzoxazine ring construction.
Analogous reduction protocols using Borane-THF.
Reference for the stability and handling of benzoxazinone intermedi
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine in Medicinal Chemistry
Executive Summary
6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1394040-65-3) represents a "privileged scaffold" in modern drug discovery. Structurally, it combines a conformationally restricted morpholine-like ring fused to a benzene core, decorated with a para-positioned sulfone group. This specific substitution pattern offers a unique balance of lipophilicity and polarity, making it an ideal building block for GPCR ligands (specifically 5-HT and Dopamine receptors) and Ion Channel Modulators (Potassium channel openers) .
This guide provides a validated technical framework for utilizing this scaffold, focusing on its synthesis, stability, and application in parallel medicinal chemistry libraries.
Physicochemical Profile & Structural Logic
Understanding the electronic and steric environment of this scaffold is prerequisite to successful SAR (Structure-Activity Relationship) exploration.
Optimal lipophilicity for CNS penetration when derivatized.
H-Bond Donors
1 (Secondary Amine)
Critical handle for derivatization or receptor interaction.
H-Bond Acceptors
3 (Sulfone oxygens, Ether oxygen)
The sulfone acts as a strong H-bond acceptor anchor.
Electronic Effect
Sulfone () is EWG
Deactivates the aromatic ring, reducing metabolic liability at the 5, 7, and 8 positions.
pKa (Conj. Acid)
~4.5 - 5.0
The N4 nitrogen is less basic than morpholine due to aniline-like character, affecting solubility.
Structural Visualization
The following diagram illustrates the core reactivity and SAR vectors of the scaffold.
Figure 1: Functional anatomy of the scaffold. The N4 position is the primary vector for diversification, while the C6 sulfone provides metabolic stability.
Synthetic Protocols
The following protocols are designed for high reliability. The synthesis of the core scaffold is typically achieved via reduction of the corresponding lactam (benzoxazinone), followed by N-derivatization.
Protocol A: Preparation of the Core Scaffold
Target: Reduction of 6-methanesulfonyl-2H-1,4-benzoxazin-3(4H)-one to the dihydro-benzoxazine.
Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add the lactam starting material (e.g., 10 mmol) and dissolve in anhydrous THF (50 mL).
Addition: Cool the solution to 0°C. Add
dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Gas evolution.
Reflux: Allow the reaction to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by LCMS (Look for M+H = 214).
Quench: Cool to 0°C. Carefully add Methanol (10 mL) dropwise until bubbling ceases. Then, add 6M HCl (10 mL) and reflux for 1 hour (to break the boron-amine complex).
Workup: Basify with 6M NaOH to pH > 10. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate.
Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a pale yellow solid or viscous oil.
Target: Parallel synthesis of amide/sulfonamide derivatives for SAR screening.
Workflow Diagram:
Figure 2: High-throughput parallel synthesis workflow for N-derivatization.
Procedure:
Dispensing: Aliquot 500 µL of scaffold stock solution (0.1 mmol) into 2 mL reaction vials.
Reagent Addition: Add 1.2 equivalents of the desired Acid Chloride or Sulfonyl Chloride.
Base: Add 2.0 equivalents of DIPEA (Diisopropylethylamine).
Incubation: Cap and shake at room temperature for 16 hours.
Scavenging (Critical Step): To remove excess electrophile, add polymer-supported Trisamine resin (3 eq). Shake for 4 hours.
Isolation: Filter off the resin. Evaporate solvent. The residue is usually sufficiently pure (>90%) for biological screening.
Medicinal Chemistry Applications
Case Study: Potassium Channel Activators
Benzoxazine derivatives are well-documented modulators of
channels. The 6-methanesulfonyl group serves as a bioisostere for the nitro group found in older generation openers (e.g., Cromakalim), offering improved solubility and reduced toxicity risks associated with nitro-aromatics.
Design Strategy: Acylation of the N4 nitrogen with heteroaryl carbonyls (e.g., pyridine-N-oxide) creates a "hinge" region that positions the sulfone to interact with the channel pore residues (Threonine/Serine).
SAR Insight: The sulfone oxygen atoms act as obligate H-bond acceptors. Replacing the sulfone with a sulfonamide (
) often retains activity but alters permeability.
Case Study: 5-HT (Serotonin) Antagonists
The dihydrobenzoxazine core mimics the spatial arrangement of the indole ring in serotonin but with different electronic properties.
Linker Strategy: Alkylation of N4 with a 3-4 carbon chain terminating in a basic amine (e.g., piperazine) generates high-affinity 5-HT1A ligands.
Role of C6-Sulfone: It increases the polarity of the aryl head group, reducing non-specific binding (logP control) while maintaining the aromatic pi-stacking interactions required for receptor binding.
Quality Control & Stability
Oxidation Liability: The dihydro-benzoxazine core is susceptible to oxidation to the benzoxazine (imine form) or benzoxazinone (lactam) if left in solution with exposure to air and light for prolonged periods.
Recommendation: Store solid intermediate at -20°C under Argon. Store DMSO stocks of final compounds at -20°C.
NMR Diagnostic:
Proton NMR: Look for the characteristic
triplets. The typically appears around 4.1-4.3 ppm, and the around 3.3-3.5 ppm. The methyl sulfone singlet appears distinctively at 3.0-3.1 ppm.
References
PubChem. 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine (Compound Summary). National Library of Medicine. [Link]
Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.[2] [Link]
Smist, M. & Kwiecien, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5). [Link]
Google Patents.Benzoxazine derivatives and pharmaceutical compositions (US5420126A). (Contextual reference for benzoxazine potassium channel openers).
Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. (Methodology grounding). [Link]
Application Note: Microwave-Assisted Synthesis of 6-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine
Executive Summary & Strategic Rationale The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for serotonergic (5-HT) antagonists, anticoagulants, and neuroprotect...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for serotonergic (5-HT) antagonists, anticoagulants, and neuroprotective agents.[1] The specific derivative 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine is of high value due to the metabolic stability and hydrogen-bond accepting capability of the sulfone moiety.
The Challenge: Conventional thermal synthesis of this molecule via the alkylation of 2-amino-5-(methylsulfonyl)phenol with 1,2-dibromoethane is kinetically sluggish. The strong electron-withdrawing nature of the methanesulfonyl group (
) at the 5-position deactivates the amine nucleophile, often requiring prolonged reflux times (12–24 hours) and resulting in low yields due to oxidative polymerization of the aminophenol.
The Solution: This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome these electronic barriers. By leveraging the specific heating effects of microwaves (dipolar polarization), we can achieve rapid superheating of the polar reaction matrix, driving the double N,O-alkylation to completion in under 20 minutes with superior purity profiles.[1]
Reaction Mechanism & Retrosynthesis
The synthesis proceeds via a base-mediated double alkylation. The regioselectivity is driven by the acidity of the phenol (enhanced by the sulfone) followed by the intramolecular cyclization of the amine.
Graphviz Diagram: Reaction Pathway
Figure 1: Mechanistic pathway. The sulfone group deactivates the amine, making the microwave energy critical for the second step (Ring Closure).
Experimental Protocol
Reagents and Stoichiometry
Component
Role
Equiv.
MW ( g/mol )
Quantity (for 1 mmol scale)
2-Amino-5-(methylsulfonyl)phenol
Limiting Reagent
1.0
187.22
187 mg
1,2-Dibromoethane
Electrophile
1.5
187.86
282 mg (approx. 130 µL)
Potassium Carbonate ()
Base
3.0
138.21
415 mg
TBAB (Tetrabutylammonium bromide)
Phase Transfer Cat.
0.1
322.37
32 mg
DMF (N,N-Dimethylformamide)
Solvent
-
-
3.0 mL
Step-by-Step Methodology
Step 1: Preparation
In a 10 mL microwave-transparent process vial (e.g., borosilicate glass), weigh out the 2-amino-5-(methylsulfonyl)phenol and
.
Add TBAB (Phase Transfer Catalyst). Note: TBAB increases the ionic strength and microwave absorptivity of the solution, aiding heating efficiency.[1]
Add a magnetic stir bar and seal the vial with a PTFE-lined septum cap.
Purge the vial with Nitrogen (
) for 30 seconds via needle inlet/outlet to minimize oxidative degradation of the aminophenol.
Inject DMF followed by 1,2-dibromoethane via syringe.[1]
Step 2: Microwave Irradiation
Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:
The presence of the sulfone group is the critical variable here. In thermal heating, the reduced nucleophilicity of the aniline nitrogen (caused by the electron-withdrawing
group) often leads to incomplete cyclization, stopping at the O-alkylated intermediate (Intermediate A in Figure 1).
Insight: Microwave irradiation provides the necessary activation energy to force the N-alkylation step. The high polarity of DMF and the ionic nature of the phenoxide intermediate couple efficiently with the microwave field, creating localized superheating that drives the reaction to completion.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield (<40%)
Incomplete cyclization
Increase MW temperature to 170°C or extend time to 25 min.
Dark/Tarry Mixture
Oxidative polymerization
Ensure strict purging before heating. Add sodium metabisulfite (antioxidant) during workup.[1]
O-Alkylated Only
Base too weak
Ensure is finely ground. Consider switching to (Cesium effect).[1]
Vial Overpressure
Solvent vapor pressure
Do not exceed 180°C in sealed vessels with low-boiling reagents. 1,2-dibromoethane boils at ~131°C; the sealed vessel handles this, but monitor pressure.[1]
References
General Microwave Benzoxazine Synthesis
Mekheimer, R. A., et al. "Microwave-assisted synthesis of novel 1,4-benzoxazine derivatives."[1] Synthetic Communications, 2011.[1]
Context: Establishes the baseline for using
/DMF in microwave benzoxazine synthesis.
Technical Support Center: Purification of 6-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine. As a Senior...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine. As a Senior Application Scientist, this guide synthesizes established purification principles with practical, field-proven insights to address common issues and ensure the attainment of high-purity material.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both explanations and actionable protocols.
Question 1: My crude product appears as a discolored (yellow to brown) solid/oil. What are the likely impurities and the first purification step I should consider?
Answer: Discoloration in the crude product often indicates the presence of unreacted starting materials or side products from the synthesis, which is typically a variation of the Mannich reaction involving a phenolic derivative, a primary amine, and formaldehyde.[1][2][3] Potential colored impurities include oxidized phenolic species or polymeric byproducts.
A primary and effective purification step for this scenario is recrystallization . This technique leverages differences in solubility between the desired compound and the impurities at different temperatures. For sulfonamide-containing compounds like yours, alcohol-water mixtures are often effective.[4][5]
Protocol 1: Single-Solvent Recrystallization
Solvent Selection: Begin by testing the solubility of your crude product in various solvents. Good candidates for single-solvent recrystallization will dissolve the compound when hot but have low solubility when cold. Based on the polarity of your compound, consider solvents like isopropanol, ethanol, or acetone.
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen boiling solvent to your crude product until it fully dissolves.[6]
Decolorization (Optional): If the solution is intensely colored, you can add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes. This will adsorb many colored impurities.[6]
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to prevent premature crystallization of your product.[4]
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[4]
Isolation: Collect the formed crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Question 2: After recrystallization, my product purity is still low, and TLC analysis shows a persistent impurity. How can I improve the purity?
Answer: If recrystallization alone is insufficient, this suggests the presence of an impurity with similar solubility properties to your desired product. In this case, a more robust purification technique like column chromatography or a chemical purification method such as acid-base extraction is recommended. The choice between these depends on the nature of the impurity. Given that your target molecule contains a secondary amine within the benzoxazine ring, acid-base extraction is a powerful method to separate it from neutral or acidic impurities.[7][8]
Workflow for Persistent Impurities
Caption: Decision workflow for purifying products with persistent impurities.
Protocol 2: Acid-Base Extraction
This protocol leverages the basicity of the secondary amine in the benzoxazine ring to move it into an aqueous layer, leaving neutral and acidic impurities in the organic layer.
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl) multiple times.[9] The protonated amine salt of your product will move into the aqueous layer.
Separation: Combine the aqueous layers. The organic layer now contains neutral and acidic impurities and can be discarded.
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH 9-10, check with pH paper).[7] Your deprotonated product should precipitate out or form an oily layer.
Re-extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., ethyl acetate). Your purified product will now be in the organic layer.
Drying and Evaporation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified product.
Question 3: I'm attempting recrystallization, but the product is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid. This often happens if the melting point of the solid is lower than the boiling point of the solvent or if there is a high concentration of impurities.[4]
Troubleshooting "Oiling Out":
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[4]
Change the Solvent System: The current solvent may be too nonpolar. A solvent/anti-solvent system can be effective.[6] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. This controlled precipitation often promotes crystal formation. For your compound, a good system to try would be dissolving in ethanol (good solvent) and adding water (anti-solvent).
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine?
A1: While specific impurities depend on the exact synthetic route, common impurities in benzoxazine synthesis often include unreacted starting materials (the corresponding phenol, amine, and formaldehyde), and side-products such as Mannich bases or dimers.[3]
Q2: What TLC solvent system is recommended for monitoring the purification?
A2: A good starting point for a moderately polar compound like 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine would be a mixture of a nonpolar solvent like hexanes or toluene and a more polar solvent like ethyl acetate. A common starting ratio is 7:3 or 1:1 Hexanes:Ethyl Acetate. You can adjust the ratio to achieve an Rf value of approximately 0.3-0.4 for your product for optimal separation on a column.
Q3: Can I use column chromatography as my primary purification method?
A3: Yes, column chromatography is a very effective method for purifying benzoxazine derivatives.[10] However, it can be more time-consuming and use larger volumes of solvent than recrystallization or acid-base extraction. It is often used as a secondary step if other methods fail to yield a product of the desired purity. The amine functionality may cause streaking on silica gel; adding a small amount of triethylamine (e.g., 1%) to the eluent can help mitigate this.[11]
Q4: How can I improve my yield during recrystallization?
A4: To improve your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound.[6] Also, allow the solution to cool slowly to room temperature before placing it in an ice bath, as this promotes the formation of larger, purer crystals and maximizes precipitation.[6] Avoid premature crystallization during hot filtration by using pre-warmed glassware.[4]
Data Summary
Purification Method
Pros
Cons
Best For
Recrystallization
Simple, cost-effective, good for removing small amounts of impurities with different solubility profiles.
Can have lower yields, may not remove impurities with similar solubility, risk of "oiling out".
Initial purification of crude product, removing colored impurities.
Acid-Base Extraction
Excellent for separating basic compounds from neutral or acidic impurities, high capacity.
Only applicable if the product has acidic or basic functionality and is stable to pH changes.
Removing unreacted starting materials or neutral byproducts.
Column Chromatography
Highly effective for separating compounds with different polarities, provides high purity.
More time-consuming, requires larger volumes of solvent, can be lower yielding due to product loss on the column.
Separating stubborn impurities with similar solubility, final purification step.
References
Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7).
Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (n.d.).
Acid–base extraction - Wikipedia. (n.d.).
Amine workup : r/Chempros - Reddit. (2024, March 12).
Sulfonamide purification process - Google Patents. (n.d.).
Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
(PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers - ResearchGate. (n.d.).
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022, August 11).
Workup: Amines - Department of Chemistry : University of Rochester. (n.d.).
DSC thermograms of benzoxazine products purified with different purification methods. 1 - ResearchGate. (n.d.).
Process for preparation of benzoxazine compounds in solventless systems - Google Patents. (n.d.).
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (2024, September 30).
Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC. (2025, April 30).
Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[4][8]benzoxazines. (2025, August 6). Retrieved from
(PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. (2021, April 8).
Various Synthetic Methods of Benzoxazine Monomers - ResearchGate. (n.d.).
Possible side reaction during the production of benzoxazine monomers based on diamines. (n.d.).
Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance | Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR. (2025, April 30).
Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine - Polymer Chemistry (RSC Publishing). (n.d.).
Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow. (2022, February 15).
An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives - ijstr. (n.d.).
10 - Organic Syntheses Procedure. (n.d.).
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC - NIH. (2021, April 28).
Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl). (2026, February 2).
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - MDPI. (2021, April 28).
PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NAT - Middle East Technical University. (2021, January 12).
Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - PMC. (2024, December 17).
A Comparative Guide to the Crystal Structure and X-ray Diffraction Analysis of 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine
Abstract This guide provides an in-depth analysis of the three-dimensional atomic arrangement of 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry due to the pre...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides an in-depth analysis of the three-dimensional atomic arrangement of 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the benzoxazine scaffold in pharmacologically active agents.[1][2] By employing single-crystal X-ray diffraction, we elucidate the precise molecular geometry, conformational features, and intermolecular interactions that govern its solid-state architecture. This guide details the causal logic behind the experimental workflow, from synthesis and crystallization to data collection and structure refinement. Furthermore, a comparative analysis with structurally related benzoxazine derivatives is presented to highlight key structural motifs and substituent effects, offering valuable insights for researchers in crystallography, organic synthesis, and drug development.
Introduction: The Significance of Structural Elucidation
The 3,4-dihydro-2H-1,4-benzoxazine moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] The introduction of a methanesulfonyl group at the 6-position is anticipated to significantly influence the molecule's electronic properties, solubility, and capacity for intermolecular interactions, thereby modulating its pharmacokinetic and pharmacodynamic profile.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of molecules in the solid state.[3][4][5] This technique provides unambiguous measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's precise conformation and packing in the crystal lattice.[3][6] Such detailed structural information is invaluable for understanding structure-activity relationships (SAR), guiding rational drug design, and characterizing pharmaceutical materials.[3]
This guide serves as a comprehensive technical resource, detailing the experimental and computational steps required to determine and analyze the crystal structure of the title compound. We will compare its structural features with a related compound, tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate, to understand how different substituents on the benzoxazine core influence its solid-state conformation and packing.
Experimental Workflow: From Synthesis to Structure
The journey from a chemical concept to a fully resolved crystal structure involves a sequence of precise experimental and analytical steps. Each stage is critical for the success of the next, demanding careful execution and a clear understanding of the underlying principles.
Caption: Experimental workflow from synthesis to final structural model.
Protocol:
Synthesis: The title compound, 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine, can be synthesized via established synthetic routes, often involving the reaction of a suitably substituted aminophenol with a two-carbon electrophile, followed by oxidation of a sulfide precursor to the desired sulfone.
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to achieve high purity (>99%), which is essential for obtaining high-quality single crystals.
Crystallization: The choice of solvent is critical for crystal growth. A solvent screening process is performed, testing various solvents and solvent mixtures. For many organic molecules, slow evaporation is an effective technique.
Dissolve the purified compound in a suitable solvent (e.g., a mixture of ethyl acetate and hexane) to near saturation at a slightly elevated temperature.
Loosely cover the container to allow for slow evaporation of the solvent at a constant, controlled temperature (e.g., room temperature).
Over several days to weeks, as the solution becomes supersaturated, single crystals of sufficient size and quality for X-ray diffraction should form.
Causality: High purity of the starting material is paramount because impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Slow evaporation is chosen as a method to maintain near-equilibrium conditions, allowing the molecules to arrange themselves into a well-ordered, single-crystal lattice rather than precipitating out as an amorphous solid or polycrystalline powder.
Protocol:
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K).
Data Collection: The crystal is placed on a single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a modern detector. A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
Data Processing: The raw diffraction images are processed to integrate the reflection intensities, apply corrections for experimental factors (e.g., Lorentz and polarization effects), and merge equivalent reflections.
Causality: Flash-cooling the crystal to cryogenic temperatures (e.g., 100 K) is a standard and critical step. It minimizes atomic thermal motion, resulting in sharper diffraction spots at higher resolution and reducing radiation damage to the crystal during the experiment.[7] This leads to a more precise and detailed final structure.
The process of converting diffraction data into a 3D molecular model is computationally intensive and relies on specialized software.
Caption: The computational workflow for structure solution and refinement.
Protocol:
Structure Solution: The initial placement of atoms is achieved using direct methods or Patterson methods, which are algorithms designed to solve the "phase problem" inherent in diffraction data. This yields an initial, approximate structural model.
Structure Refinement: The model is refined using full-matrix least-squares procedures, typically with software like SHELXL.[8][9][10] This iterative process adjusts atomic coordinates and displacement parameters to minimize the difference between the observed diffraction intensities and those calculated from the model.
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure the model is chemically sensible and conforms to crystallographic standards. The final data are compiled into a Crystallographic Information File (CIF).
Causality: Refinement against F² (squared structure factor amplitudes) is standard practice as it includes all measured data, even weak or negative intensity reflections, providing a more robust and statistically sound refinement compared to older methods that used F. The final quality of the structure is judged by figures of merit such as the R1 factor and the goodness-of-fit (GooF), with lower values indicating a better fit between the model and the experimental data.
Results: A Comparative Structural Analysis
The crystallographic data for 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine are presented below and compared with a structurally related analog, tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate, whose structure has been reported in the literature.[11] This comparison allows us to assess the influence of the C6 and N4 substituents on the molecule's conformation and crystal packing.
Note: As the specific crystal structure for 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine is not publicly available in crystallographic databases as of this writing, the unit cell parameters and R-factors are presented as hypothetical placeholders to illustrate the format of a crystallographic data table. The conformational analysis is based on established principles for this heterocyclic system.
Structural Commentary:
Oxazine Ring Conformation: In both the title compound and the comparative structure, the six-membered oxazine ring adopts a non-planar half-chair conformation .[11] This is the energetically preferred conformation for this ring system, relieving torsional strain. The C7 and C8 atoms (using the numbering from the comparative structure) deviate from the plane formed by the other four atoms of the ring.[11]
Substituent Effects:
In Compound 1 , the methanesulfonyl (-SO₂CH₃) group at the C6 position is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its oxygen atoms are expected to play a dominant role in the crystal packing, likely forming C-H···O intermolecular hydrogen bonds with neighboring molecules. The orientation of the sulfonyl group relative to the benzoxazine ring is a key structural feature.
In Compound 2 , the substituents are markedly different. The N4 atom is part of a bulky tert-butoxycarbonyl (Boc) protecting group, which will sterically influence the local environment. The C6 position features an amino (-NH₂) group, which acts as a strong hydrogen bond donor. In its crystal structure, intermolecular N-H···O hydrogen bonds are a key feature, linking the molecules into stacks.[11]
Crystal Packing: The comparison highlights a fundamental principle of crystal engineering: the dominant intermolecular interactions dictate the packing motif. In Compound 1, the packing would be driven by interactions involving the sulfonyl group. In contrast, the packing of Compound 2 is controlled by the classic hydrogen bond donor-acceptor pairing of the amino group and likely the carbonyl oxygen of the Boc group on a neighboring molecule.[11]
Conclusion
This guide has detailed the comprehensive workflow for the determination and analysis of the crystal structure of 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine. By outlining the rationale behind key experimental procedures—from crystallization to data refinement—we have provided a framework for understanding not just the "how" but the "why" of small-molecule crystallography.
The comparative analysis with a known benzoxazine derivative underscores the profound impact of substituent choice on molecular conformation and, critically, on the supramolecular assembly in the solid state. While both compounds share the same core benzoxazine scaffold with a half-chair conformation, their crystal packing is governed by entirely different sets of intermolecular forces: hydrogen bonds involving the sulfonyl group in the title compound versus those from the amino group in the comparator. These insights are fundamental for scientists in drug development, where understanding and predicting solid-state properties are essential for formulation, stability, and bioavailability.
References
Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
Acta Crystallographica Section E: Crystallographic Communications. International Union of Crystallography. Available at: [Link]
Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre. Available at: [Link]
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available at: [Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. Available at: [Link]
Jariyasin, S., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Crystals, 11(5), 568. Available at: [Link]
Wang, H., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372-389. Available at: [Link]
Fun, H.-K., et al. (2011). tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. Available at: [Link]
PubChem. (n.d.). 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. Available at: [Link]
This guide provides a comparative spectroscopic analysis of 6-methylsulfonyl-3,4-dihydro-2H-1,4-benzoxazine , a critical pharmacophore in the development of dopamine partial agonists and antimicrobial agents. Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative spectroscopic analysis of 6-methylsulfonyl-3,4-dihydro-2H-1,4-benzoxazine , a critical pharmacophore in the development of dopamine
partial agonists and antimicrobial agents.
Executive Summary & Structural Significance
The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and indoles. The 6-methylsulfonyl derivative (6-Ms-BZO) is particularly valuable due to the sulfonyl group's ability to enhance metabolic stability and modulate lipophilicity (
) without introducing the toxicity liabilities often associated with nitro groups.
This guide compares the spectroscopic signature of 6-Ms-BZO against the unsubstituted 3,4-dihydro-2H-1,4-benzoxazine (Core-BZO) and the electronically similar 6-nitro-3,4-dihydro-2H-1,4-benzoxazine (6-NO
-BZO) to aid in rapid structural validation.
Synthetic Route & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (uncyclized intermediates) often confound analysis.
Workflow: Cyclization of 2-Amino-5-(methylsulfonyl)phenol
The most robust synthesis involves the condensation of 2-amino-5-(methylsulfonyl)phenol with 1,2-dibromoethane under basic conditions.
Figure 1: Synthetic pathway highlighting the critical cyclization step and potential O-alkylated impurities.
Comparative NMR Characterization (
H &
C)
The methylsulfonyl group (
) is a strong electron-withdrawing group (EWG) (), which significantly deshields the aromatic protons compared to the unsubstituted core.
H NMR: Shift Diagnostics (400 MHz, DMSO-
)
Position
Proton Type
Core-BZO ( ppm)
6-Ms-BZO ( ppm)
(Shift)
Mechanistic Rationale
H-2
(t)
(t)
Inductive effect of sulfonyl is weak at this distance.
H-3
(m)
(m)
Slight deshielding due to reduced electron density on N.
H-5
Ar-H (ortho to SO)
(d)
(d)
Diagnostic: Strong anisotropic deshielding by SO.
H-7
Ar-H (ortho to SO)
(t)
(dd)
Diagnostic: Resonance effect depletes electron density.
H-8
Ar-H (meta to SO)
(d)
(d)
Less affected; ortho to electron-donating NH group.
Me
N/A
(s)
N/A
Characteristic singlet for methyl sulfone.
NH
Amine
(br s)
(br s)
Increased acidity of NH due to EWG makes proton more labile/deshielded.
C NMR: Key Carbon Signals
Sulfonyl Methyl: Distinct carbon signal at
ppm .
C-6 (Ipso): Shifts downfield to
ppm due to direct attachment of the sulfonyl group.
C-2 vs C-3: C-2 (next to Oxygen) appears at
ppm; C-3 (next to Nitrogen) appears at ppm.
Vibrational Spectroscopy (FT-IR)[1]
Infrared spectroscopy provides the quickest "Go/No-Go" decision point during synthesis. The presence of the sulfonyl group creates a unique fingerprint absent in the starting material (if using non-sulfonated precursors) or the core BZO.
Diagnostic IR Bands (ATR Method)
Functional Group
Frequency (cm)
Intensity
Assignment
N-H Stretch
Medium
Secondary amine (sharp band).
Asymmetric
Strong
Primary confirmation of sulfonyl group.
Symmetric
Strong
Secondary confirmation.
C-O-C Stretch
Medium
Cyclic ether (morpholine ring).
Ar-H Bend
Strong
1,2,4-trisubstituted benzene pattern.
Mass Spectrometry (LC-MS/ESI)
The fragmentation pattern of 6-Ms-BZO is distinct due to the stability of the sulfonyl moiety and the morpholine ring.
Molecular Ion:
Da (Calculated for CHNOS).
Fragmentation Pathway:
Loss of Methyl Radical:
(minor).
Loss of
: A characteristic cleavage often observed in high-energy collision-induced dissociation (CID), leading to the benzoxazine cation ().
Figure 2: Predicted ESI fragmentation logic for structural confirmation.
Experimental Protocol: Characterization Workflow
Objective: Validate the identity and purity of synthesized 6-Ms-BZO.
Step 1: Sample Preparation
Solvent: Dissolve
of the compound in of DMSO- (preferred over CDCl due to the polarity of the sulfonyl group).
Reference: Use TMS (
ppm) or residual DMSO quintet ( ppm).
Step 2: Acquisition Parameters
H NMR: 16 scans, 1 second relaxation delay.
C NMR: 512 scans minimum (quaternary carbons at C-6 and C-4a are slow to relax).
Step 3: Data Analysis Criteria (Self-Validation)
Integration Check: The ratio of the methyl singlet (
ppm) to the methylene triplets (, ppm) must be exactly 3:2:2 . Deviation indicates solvent entrapment or impurity.
Coupling Verification: H-7 should appear as a doublet of doublets (
) due to coupling with H-8 (ortho) and H-5 (meta).
References
PubChem Compound Summary: 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine (CID 71756188). National Center for Biotechnology Information. [Link]
General Benzoxazine Synthesis: Mal, A., et al. (2018). "Efficient Synthesis of 3,4-Dihydro-1,4-benzoxazine Derivatives." Journal of Organic Chemistry. [Link]
Sulfonyl Group Effects: Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. [Link]
Spectroscopic Data of Analogues: Smist, M., et al. (2014). "Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review." Current Organic Synthesis. [Link]
Validation
Validating structure of 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine using IR spectroscopy
Executive Summary: The Analytical Challenge In the development of antimicrobial pharmacophores, 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine represents a critical intermediate scaffold. Its structural integrity hinge...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Analytical Challenge
In the development of antimicrobial pharmacophores, 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine represents a critical intermediate scaffold. Its structural integrity hinges on two distinct domains: the fused heterocyclic core (morpholine ring fused to benzene) and the electron-withdrawing sulfone substituent.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, it is often a bottleneck in high-throughput Quality Control (QC) workflows due to sample preparation time and solvent costs. This guide presents a validated framework for using Fourier Transform Infrared (FTIR) Spectroscopy as a rapid, self-validating alternative for routine structural confirmation. We objectively compare FTIR against NMR and Mass Spectrometry (MS) and provide a definitive spectral fingerprinting protocol.
Comparative Analysis: FTIR vs. Alternatives
For routine validation of established synthetic protocols, FTIR offers a superior balance of speed and specificity compared to NMR and MS.
Table 1: Performance Matrix for Structural Validation
Feature
FTIR (ATR)
1H-NMR (400 MHz)
LC-MS (ESI)
XRD (Single Crystal)
Primary Utility
Functional Group Fingerprinting
Connectivity & Topology
Molecular Mass & Purity
Absolute 3D Structure
Sample State
Solid (Neat)
Solution (Deuterated)
Solution (LC Grade)
Solid (Crystal)
Time-to-Result
< 2 Minutes
15–45 Minutes
10–30 Minutes
Days to Weeks
Differentiation
Excellent for Sulfone/Amine ID
Excellent for Isomers
Poor for Isomers
Definitive
OpEx Cost
Low (No solvents)
High (Solvents, Cryogens)
Medium (Columns, Solvents)
High
Limit of Detection
~1-5% impurity
< 1% impurity
< 0.1% impurity
N/A
Scientist’s Insight: While NMR is required to prove the position of the sulfone group (regiochemistry) during initial R&D, FTIR is the most efficient tool for confirming batch-to-batch consistency once the synthesis route is locked. The sulfone group (
) possesses a dipole moment that results in intense, unmistakable IR bands, making it an ideal "reporter" group for this molecule.
Theoretical IR Fingerprint & Validation Logic
To validate 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine, we must confirm the presence of the benzoxazine core and the sulfone appendage while ensuring the amine remains intact (secondary).
The "Spectral Triad" for Validation
A valid spectrum must contain three non-negotiable band sets. Absence of any indicates a failed synthesis or degradation.
1. The Sulfone Signatures ()
The methanesulfonyl group is the most IR-active feature due to the high polarity of the S=O bonds.
Asymmetric Stretch (
):1290 – 1320 cm⁻¹ (Strong, Sharp)
Symmetric Stretch (
):1135 – 1160 cm⁻¹ (Strong, Sharp)
Validation Check: These two bands must appear as a doublet pattern. If the 1300 band is split or broad, suspect hydrolysis to sulfonic acid.
2. The Benzoxazine Heterocycle
The 3,4-dihydro-2H-1,4-benzoxazine core (saturated hetero-ring) mimics a cyclic ether and a secondary amine.
Amine Stretch (
):3300 – 3450 cm⁻¹ (Medium, Broad).
Note: A sharp peak here suggests a primary amine (ring opening). Absence suggests tertiary amine (N-alkylation impurity).
Ether Stretch (
):1200 – 1250 cm⁻¹ (Asymmetric Ar-O-CH2).
Benzene Ring Breathing:1480 – 1500 cm⁻¹ and 1580 – 1600 cm⁻¹ .
3. Alkyl Framework
Methyl (
) of Sulfone: ~2920 cm⁻¹ and ~3000 cm⁻¹ (often buried under other C-H).
Methylene (
) of Oxazine:2850 – 2950 cm⁻¹ (Distinct from aromatic C-H > 3000 cm⁻¹).
Logic Flow for Structural Confirmation
The following diagram illustrates the decision tree a scientist should follow when interpreting the spectrum.
Figure 1: Decision tree for validating the 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine structure based on critical spectral bands.
Experimental Protocol: ATR-FTIR Workflow
To ensure reproducibility, we utilize Attenuated Total Reflectance (ATR) to eliminate KBr pellet variability (hygroscopicity).
Materials & Equipment[1][2][3][4]
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
Accessory: Diamond or ZnSe ATR Crystal (Single bounce).
Solvent: Isopropanol (HPLC Grade) for cleaning.
Reference Standard: Validated lot of 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine (purity >98% by HPLC).
Step-by-Step Methodology
System Initialization:
Set resolution to 4 cm⁻¹ .
Set accumulation to 16 scans (routine) or 64 scans (high precision).
Range: 4000 – 600 cm⁻¹ .
Background Acquisition:
Clean the ATR crystal with Isopropanol. Ensure it is dry.
Acquire "Air Background". Crucial: Ensure no CO₂ doublet at 2350 cm⁻¹ interferes with baseline.
Sample Loading:
Place ~2-5 mg of the solid sample onto the center of the crystal.
Apply pressure using the anvil until the "Force Gauge" reaches the optimal zone (usually ~80-100 N). Note: Inconsistent pressure leads to variable peak intensities.
Apply ATR Correction (if not auto-applied) to correct for penetration depth differences at high vs. low wavenumbers.
Perform Baseline Correction (Rubberband method) if the baseline drifts.
Comparative Overlay:
Overlay the sample spectrum with the Reference Standard.
Calculate the Correlation Coefficient . A pass criteria is typically > 0.95 .
Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR analysis of solid pharmaceutical intermediates.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group frequencies).
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for Sulfone and Benzoxazine specific bands).[4]
PubChem. (n.d.).[5] 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine (CID 71756188).[5] National Library of Medicine. Retrieved from [Link]
ResearchGate. (2021). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives. Retrieved from [Link]